N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
Description
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine (abbreviated as Br4-TPBD) is a tetra-substituted benzene-1,4-diamine derivative with bromine atoms at the para positions of all four phenyl groups. Its molecular formula is C30H20Br4N2 (molecular weight: 727.64 g/mol), and it crystallizes in the triclinic space group P1 with a torsional angle of ~34° between the triphenylamine moieties, as confirmed by single-crystal X-ray diffraction .
Properties
Molecular Formula |
C30H20Br4N2 |
|---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(4-bromophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C30H20Br4N2/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H |
InChI Key |
VBQLPFDITKJLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine can be synthesized through a multi-step process. The initial step involves the synthesis of benzene-1,4-diamine, which is then reacted with 4-bromobenzene groups . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the proper attachment of the bromophenyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
(a) Methoxy-Substituted Analogs
- N1,N1,N4,N4-Tetrakis(4-methoxyphenyl)benzene-1,4-diamine (1-4-Amin) and N1,N1,N3,N3-Tetrakis(4-methoxyphenyl)benzene-1,3-diamine (1-3-Amin) :
- Substituents : Methoxy groups instead of bromine.
- Applications : Used as polarizing agents in dynamic nuclear polarization (DNP) experiments. Both outperform BDPA radicals in DNP enhancement due to mixed-valency and optimized electron-nuclear coupling .
- Key Difference : The 1-3-Amin isomer shows distinct electronic behavior due to meta-substitution, altering conjugation and spin density distribution compared to Br4-TPBD.
(b) Bromo-Substituted Derivatives with Smaller Substituents
- 2-Bromo-N1,N1,N4,N4-tetramethylbenzene-1,4-diamine :
- Substituents : Methyl groups instead of bromophenyl.
- Impact : Reduced steric hindrance and electronic withdrawal, enhancing solubility in polar solvents. Used in patent applications for unspecified synthetic intermediates .
- Synthesis : Direct bromination of tetramethylbenzene-1,4-diamine, contrasting with Br4-TPBD’s NBS-mediated route.
(c) Amino-Substituted Derivatives
- N1,N1,N4,N4-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Substituents: Dibutylamino groups instead of bromine. Properties: Enhanced electron-donating capacity due to amino groups, making it suitable for near-infrared (NIR) absorbing materials . Comparison: Br4-TPBD’s bromine atoms induce electron-withdrawing effects, favoring charge transfer in CMPs, whereas amino derivatives prioritize electron donation.
Functional Analogs: Schiff Bases and Pharmacologically Active Derivatives
(a) Schiff Base Derivatives
- N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine: Structure: Schiff base with 2-chloroquinoline moieties. Applications: Exhibits antibacterial activity (superior to streptomycin against E. coli and S. aureus) and interacts with beta-ketoacyl-ACP synthase III via π–π stacking . Comparison: Br4-TPBD lacks biological activity but excels in materials science applications.
SB-I to SB-IV Schiff Bases :
(b) Pharmacologically Active Derivatives
- 6-Chlorotacrine-N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine: Structure: Hybrid molecule with tacrine and benzene-diamine moieties.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
